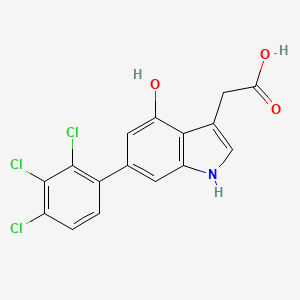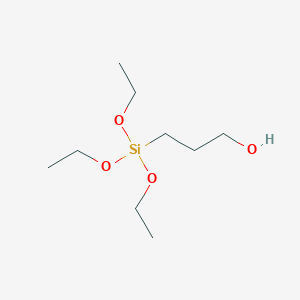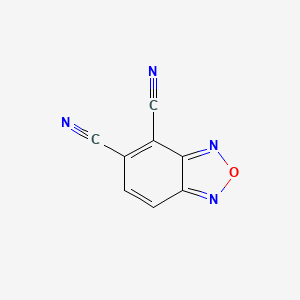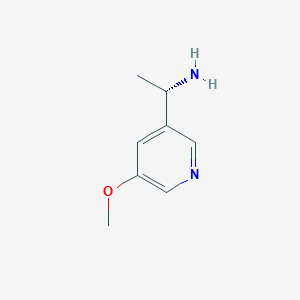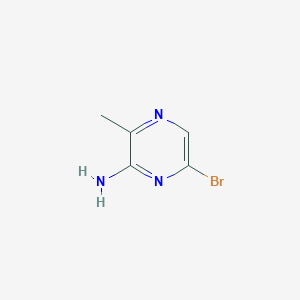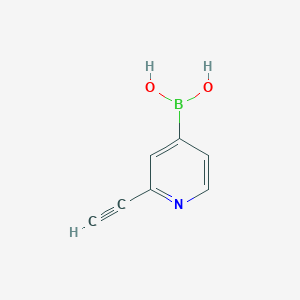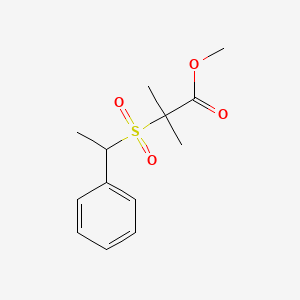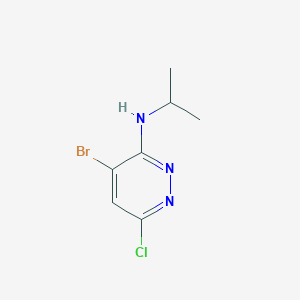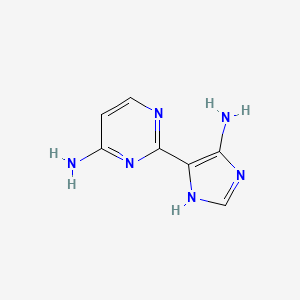
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that contains both imidazole and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another method involves the catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, leading to the formation of 5,5’-diimidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction could yield various reduced imidazole derivatives.
Applications De Recherche Scientifique
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other functional materials.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but may have different substituents.
Imidazole derivatives: Compounds like 1H-imidazol-4(5)-amine and its derivatives.
Pyrimidine derivatives: Compounds such as 5-amino-1H-imidazole-4-carboxamide.
Uniqueness
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is unique due to its dual imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This duality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H8N6 |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
2-(4-amino-1H-imidazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N6/c8-4-1-2-10-7(13-4)5-6(9)12-3-11-5/h1-3H,9H2,(H,11,12)(H2,8,10,13) |
Clé InChI |
YSMRHZKLEXOZNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1N)C2=C(N=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


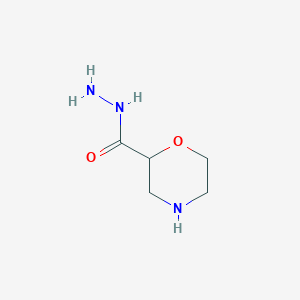
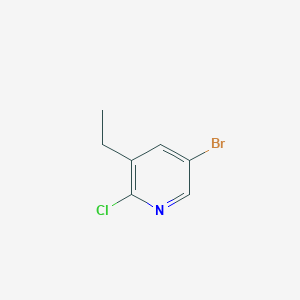
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)

